molecular formula C7H6ClN3S2 B2521958 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile CAS No. 277749-57-2

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B2521958
CAS No.: 277749-57-2
M. Wt: 231.72
InChI Key: CKEHROIIODXBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile (CAS 277749-57-2) is a high-value chemical building block for research and development, particularly in medicinal chemistry. With the molecular formula C7H6ClN3S2 and a molecular weight of 231.73 g/mol, this multifunctional pyrimidine scaffold is designed for further functionalization . Its structure features reactive chloro and methylthio groups at key positions, making it a versatile intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create novel derivatives . Pyrimidine-5-carbonitrile derivatives are of significant interest in pharmaceutical research for their potential as anticancer agents. Studies have shown that such compounds can act as multi-acting inhibitors on the PI3K/AKT pathway—a crucial signaling route frequently dysregulated in cancers—inducing cell cycle arrest and apoptosis in cell lines like breast cancer MCF-7 and leukemia K562 . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S2/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEHROIIODXBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)SC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chloro group with the nitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile and its derivatives involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). These compounds mimic ATP and bind to the ATP-binding site of the receptor, thereby blocking its activity. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

The compound’s analogs differ primarily in substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents (Positions) Similarity Score* Key Properties/Bioactivity
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile (277749-57-2) Cl (4), -SMe (2,6), -CN (5) 1.00 Anti-tubercular activity
4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (112969-42-3) Cl (4), -Me (2), -SMe (6), -CN (5) 0.94 Not reported; structural similarity suggests potential antimicrobial activity
4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile (118996-61-5) Cl (4), -SMe (6), -Ph (2), -CN (5) 0.83 Reduced solubility due to bulky phenyl group; unstudied bioactivity
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (33089-15-5) Cl (4), -SMe (2), -CN (5) N/A Lower MW (185.63 g/mol); single -SMe group; limited data
4-Amino-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile (98277-53-3) NH2 (4), -SMe (2,6), -CN (5) N/A Safety data available (GHS); amino group may reduce toxicity

*Similarity scores based on Tanimoto coefficients (0.00–1.00) .

Physicochemical Properties

  • Melting Points : Analogs with oxo/dihydro modifications (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit higher melting points (~300°C) compared to chloro/methylthio derivatives, likely due to hydrogen bonding from oxo groups .
  • Spectral Data : IR and NMR spectra of oxo/dihydro analogs show distinct carbonyl (C=O) stretches (~1680 cm⁻¹) and NH proton signals (~12 ppm), absent in the title compound .

Biological Activity

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and two methylthio substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating pathways involved in:

  • Cell proliferation: It may inhibit cell growth by interfering with nucleotide synthesis or signaling pathways.
  • Antimicrobial activity: The structural features allow it to disrupt microbial cell function.
  • Anti-inflammatory effects: It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibiotic agent. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HCT11610Cell cycle arrest at G1 phase

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Research:
    In a study assessing the anticancer properties of several pyrimidine derivatives, this compound was found to exhibit potent cytotoxicity against multiple cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.

Q & A

Advanced Question

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the 4-position has the highest electrophilicity (ƒ⁺ = 0.15), aligning with observed NAS reactivity .
  • MD Simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures explains solubility trends, guiding solvent selection for reactions .

What are the challenges in scaling up multi-step syntheses, and how are they addressed?

Advanced Question

Challenge Solution Reference
Thioether Oxidation Use antioxidants (e.g., BHT) during methylthio group introduction.
Byproduct Formation Optimize stoichiometry (e.g., 1.1 eq POCl₃ for chlorination) and employ column chromatography (silica gel, hexane/EtOAc).
Low Yield in NAS Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hrs) and improves yield by 15–20%.

How do steric and electronic effects impact derivatization for biological applications?

Advanced Question

  • Steric Effects : Bulky substituents at the 2- and 6-positions hinder access to the 4-position, reducing derivatization efficiency. For example, replacing methylthio with ethylthio groups decreases reaction rates by 40% .
  • Electronic Effects : Electron-donating groups (e.g., -OMe) at the 5-position reduce electrophilicity at the 4-position, necessitating harsher conditions (e.g., higher temperatures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.